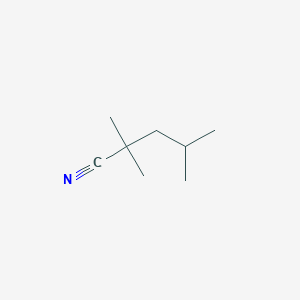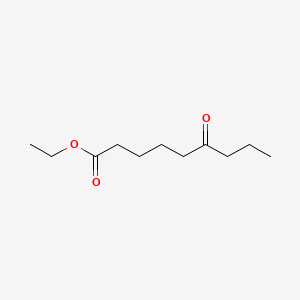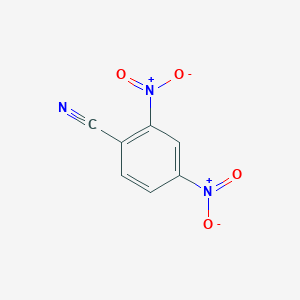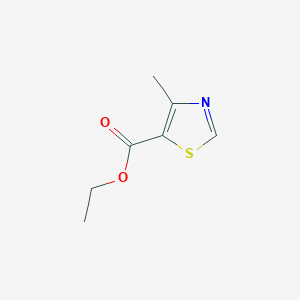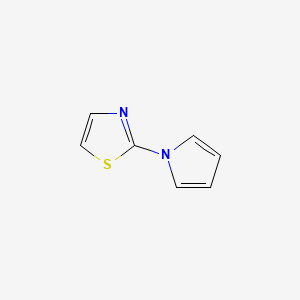
6-Cyclohexyl-6-oxohexanoic acid
Overview
Description
6-Cyclohexyl-6-oxohexanoic acid is a compound with the molecular formula C12H20O3 . It has a molecular weight of 212.28 g/mol . The IUPAC name for this compound is 6-cyclohexyl-6-oxohexanoic acid .
Molecular Structure Analysis
The molecular structure of 6-Cyclohexyl-6-oxohexanoic acid can be represented by the InChI string:InChI=1S/C12H20O3/c13-11(8-4-5-9-12(14)15)10-6-2-1-3-7-10/h10H,1-9H2,(H,14,15) . The Canonical SMILES representation is C1CCC(CC1)C(=O)CCCCC(=O)O . Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Cyclohexyl-6-oxohexanoic acid include a molecular weight of 212.28 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 6 . The exact mass is 212.14124450 g/mol and the monoisotopic mass is also 212.14124450 g/mol . The topological polar surface area is 54.4 Ų .Scientific Research Applications
Catalytic Oxidation Studies
6-Cyclohexyl-6-oxohexanoic acid, a derivative of cyclohexanone and similar compounds, has been studied in the context of catalytic oxidation. Atlamsani et al. (1993) explored the oxidation of 2-methylcyclohexanone and cyclohexanone by dioxygen, catalyzed by vanadium-containing heteropolyanions, leading to the formation of various acids including 6-oxoheptanoic acid (Atlamsani, A., Brégeault, J., & Ziyad, M., 1993). This research sheds light on the potential applications of these compounds in industrial oxidation processes.
Mass Spectrometry and Fragmentation Studies
Kanawati et al. (2007) conducted a study focusing on the mass spectrometric characterization and ion fragmentation mechanisms of small oxocarboxylic acids, including 6-oxoheptanoic acid, using electrospray ionization coupled with mass spectrometry. This research provides insights into the analytical applications of 6-oxoheptanoic acid in chemistry and biochemistry (Kanawati, B., Joniec, S., Winterhalter, R., & Moortgat, G., 2007).
Applications in Biomimetic Catalytic Oxidation
Research by Deng Wei (2009) on the separation and analysis of mixtures from biomimetic catalytic oxidation of cyclohexane includes the study of 6-oxohexanoic acid. This work is significant in understanding the role of such compounds in biomimetic catalysis and their potential industrial applications (Deng Wei, 2009).
properties
IUPAC Name |
6-cyclohexyl-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c13-11(8-4-5-9-12(14)15)10-6-2-1-3-7-10/h10H,1-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWAGYWPYYIURG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339707 | |
| Record name | 6-Cyclohexyl-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclohexyl-6-oxohexanoic acid | |
CAS RN |
20606-25-1 | |
| Record name | 6-Cyclohexyl-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B1296545.png)
